

Application Notes and Protocols: Semi-synthetic Modification of the Nodulisporic Acid Scaffold

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Compound of Interest

Compound Name: *Nodulisporic acid*

Cat. No.: *B1246615*

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Introduction

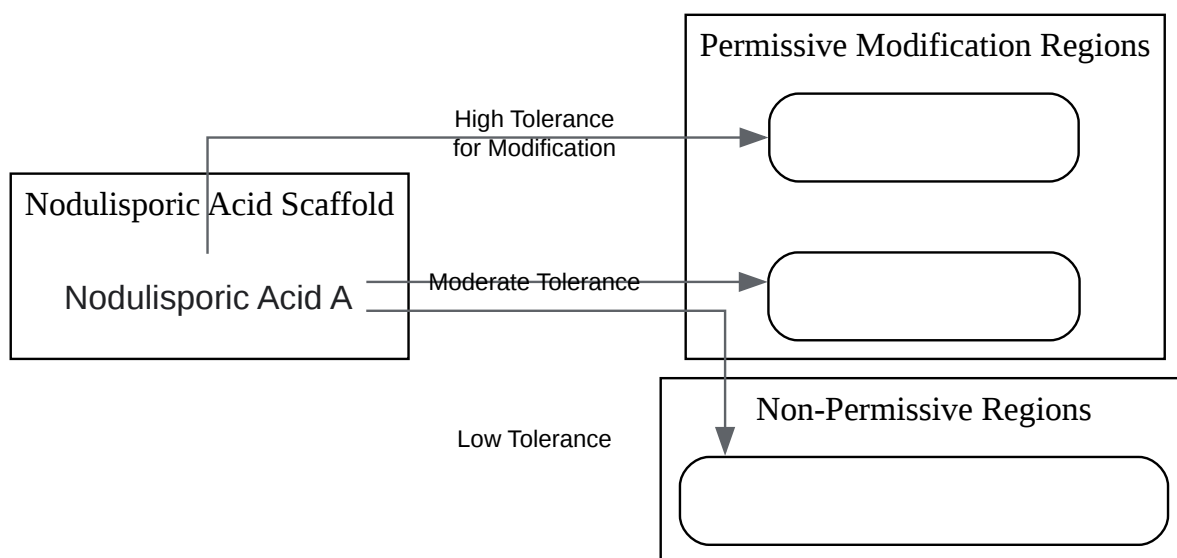
Nodulisporic acid A (NAA), a fungal metabolite isolated from *Nodulisporium* sp., represents a significant class of indole diterpenoid natural products. It exhibits potent and selective insecticidal activity, primarily against fleas and ticks, by modulating invertebrate-specific glutamate-gated chloride ion channels.[1][2] This mode of action provides a wide therapeutic index with no apparent toxicity to mammals, making NAA an attractive scaffold for the development of novel ectoparasiticides.[2]

Medicinal chemistry efforts have focused on the semi-synthetic modification of the NAA scaffold to improve its potency, pharmacokinetic profile, and duration of action.[1][2] These studies have successfully identified key pharmacophoric elements and delineated "permissive" and "non-permissive" regions for chemical modification.[1] This has led to the discovery of numerous semi-synthetic derivatives, including nodulisporamides, with significantly enhanced efficacy against fleas and ticks in companion animals.[1][3]

These application notes provide an overview of the semi-synthetic modifications of the **Nodulisporic acid** scaffold, summarizing key structure-activity relationship (SAR) data and providing protocols for the synthesis and evaluation of its derivatives.

Key Modification Regions and Structure-Activity Relationships

The **Nodulisporic acid** scaffold offers several sites for chemical modification. The primary regions explored include the carboxylic acid side chain, the aromatic indole core, and the diterpenoid cage.



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Caption: Key regions for semi-synthetic modification of the **Nodulisporic acid** scaffold.

Modifications to the dienolic acid side chain have been particularly fruitful, leading to the development of potent amide derivatives known as nodulisporamides. The discovery of N-tert-butyl nodulisporamide, a development candidate for once-monthly oral flea and tick control in companion animals, highlights the success of this strategy.^[3]

Quantitative Data: Efficacy of Nodulisporic Acid and its Derivatives

The following tables summarize the in vitro and in vivo efficacy of **Nodulisporic acid A** and its semi-synthetic derivatives against fleas (*Ctenocephalides felis*).

Table 1: In Vitro Efficacy against Adult Fleas

Compound	Assay System	Potency (LC50)	Reference
Nodulisporic Acid A	Artificial Membrane Flea Feeding Device	0.68 µg/mL	[4]
Ivermectin	Artificial Membrane Flea Feeding Device	~6.8 µg/mL	[4]

Table 2: In Vivo Efficacy of **Nodulisporic Acid A** in Dogs (15 mg/kg, single oral dose)

Time Post-Treatment	Flea Reduction (%)	Reference
48 hours	99%	[4]
Day 4	97%	[4]
Day 6	51%	[4]
Day 8	0%	[4]

Table 3: In Vivo Efficacy of Nodulisporamide Derivatives in Dogs (15 mg/kg, single oral dose)

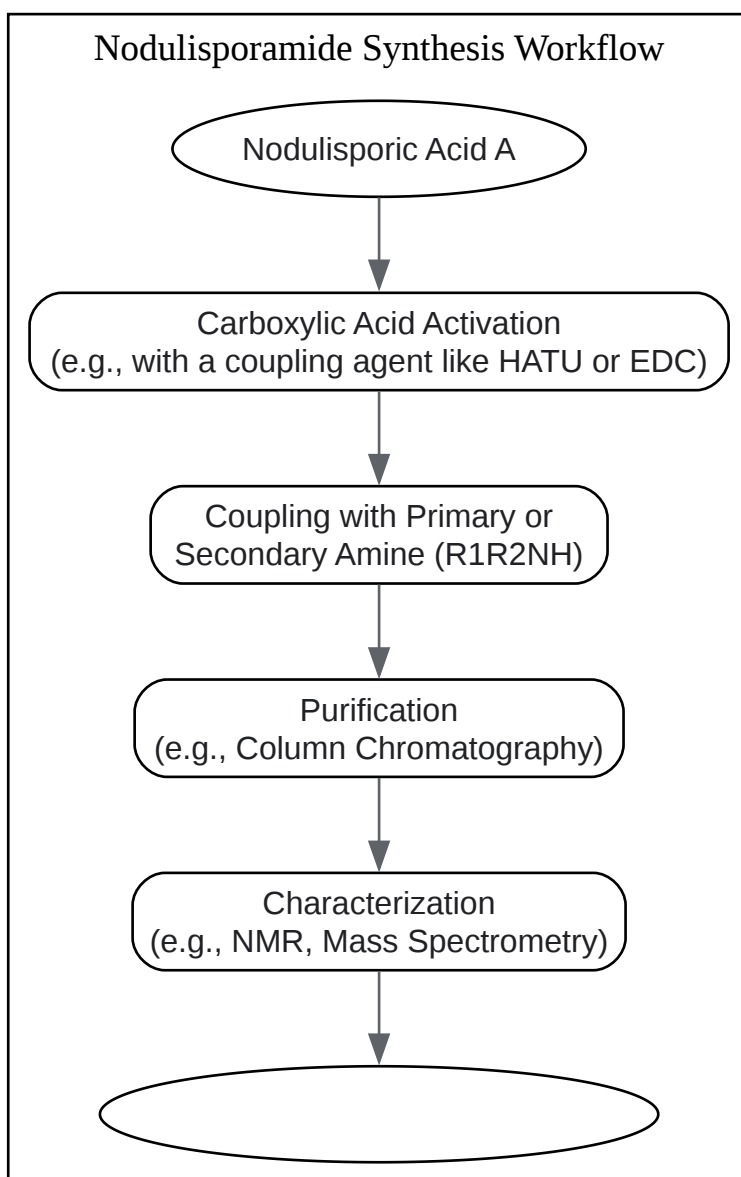
Compound	Day 2 Efficacy (%)	Day 4 Efficacy (%)	Day 8 Efficacy (%)	Day 14 Efficacy (%)	Reference
Nodulisporic Acid A	>90%	81%	~50%	-	[5]
Nodulisporam ide 1	100%	100%	100%	>90%	[5]
Nodulisporam ide 2	100%	100%	100%	>90%	[5]
Nodulisporam ide 3	100%	100%	100%	-	[5]

Experimental Protocols

The following protocols describe general procedures for the semi-synthetic modification of the **Nodulisporic acid** scaffold and the evaluation of the resulting derivatives.

Protocol 1: General Procedure for the Synthesis of Nodulisporamides

This protocol outlines the conversion of the carboxylic acid moiety of **Nodulisporic acid A** to various amides.



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